Adhesion and Stability in PVC Nitrate ISFETs
In the fabrication of nitrate-selective ISFETs with PVC membranes, the use of trioctylmethylammonium nitrate (TOMAN) resulted in unstable potential responses due to poor adhesion of the ion-sensing membrane to the Si3N4 insulator [1]. To address this, researchers substituted TOMAN with the more lipophilic tridodecylmethylammonium nitrate (TDMAN). ISFETs fabricated with TDMAN demonstrated stable potential responses and a near-Nernstian slope of 55 mV per decade over a nitrate concentration range of 10^-4.5 to 10^0 M [1]. In contrast, the ISFET with TOMAN exhibited unstable responses, precluding reliable analytical measurements [1].
TOMAN: unstable potential response, slope not reliably quantifiable
| Evidence Dimension | Response Stability and Slope in PVC-matrix ISFET |
|---|---|
| Target Compound Data | Stable response; Slope = 55 mV/decade (range: 10^-4.5 to 10^0 M NO3-) |
| Comparator Or Baseline | Trioctylmethylammonium nitrate (TOMAN) |
| Quantified Difference | TOMAN: Unstable potential response; slope not reliably quantifiable due to poor adhesion |
| Conditions | PVC-matrix nitrate ISFET; membrane composition: 70 wt% ion-exchanger, 30 wt% PVC; dip-coated on Si3N4 gate insulator |
Why This Matters
This demonstrates a critical procurement advantage: TDMAN is the preferred ion-exchanger for PVC-based nitrate ISFETs where long-term sensor stability and adhesion are required, as the shorter-chain analog TOMAN fails to provide a functional device.
- [1] Wakida, S., Oizaki, T., Yamane, M., & Higashi, K. (1989). Durable poly(vinyl chloride) matrix ion-selective field effect transistors for nitrate ions. Bunseki Kagaku, 38(10), 510-514. View Source
